Azido-C1-PEG4-C3-NH2 Azido-C1-PEG4-C3-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC20160196
InChI: InChI=1S/C12H26N4O4/c13-3-1-5-17-7-9-19-11-12-20-10-8-18-6-2-4-15-16-14/h1-13H2
SMILES:
Molecular Formula: C12H26N4O4
Molecular Weight: 290.36 g/mol

Azido-C1-PEG4-C3-NH2

CAS No.:

Cat. No.: VC20160196

Molecular Formula: C12H26N4O4

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Azido-C1-PEG4-C3-NH2 -

Specification

Molecular Formula C12H26N4O4
Molecular Weight 290.36 g/mol
IUPAC Name 3-[2-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]ethoxy]propan-1-amine
Standard InChI InChI=1S/C12H26N4O4/c13-3-1-5-17-7-9-19-11-12-20-10-8-18-6-2-4-15-16-14/h1-13H2
Standard InChI Key DLTOXNGIUFGLFF-UHFFFAOYSA-N
Canonical SMILES C(CN)COCCOCCOCCOCCCN=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Azido-C1-PEG4-C3-NH2 consists of three distinct regions:

  • Azide Terminus: The N3\text{N}_3-group at one end enables bioorthogonal click chemistry, typically via copper-catalyzed azide-alkyne cycloaddition (CuAAC), for coupling to alkyne-functionalized ligands .

  • PEG4 Spacer: A tetraethylene glycol chain (-O-CH2CH2-\text{-O-CH}_2\text{CH}_2\text{-})_4 enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties by extending half-life and minimizing immunogenicity .

  • Primary Amine: The -C3-NH2\text{-C}_3\text{-NH}_2 terminus allows conjugation to carboxyl or carbonyl groups on target protein ligands through carbodiimide-mediated coupling or reductive amination .

Table 1: Physicochemical Properties of Azido-C1-PEG4-C3-NH2

PropertyValue
Molecular FormulaC12H26N4O4\text{C}_{12}\text{H}_{26}\text{N}_4\text{O}_4
Molecular Weight290.36 g/mol
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, desiccated
Key Functional GroupsAzide (N3\text{N}_3), PEG4, Primary Amine

Role in PROTAC Design and Mechanism

PROTAC Fundamentals

PROTACs are heterobifunctional molecules comprising:

  • Target Protein Ligand: Binds to the protein of interest (e.g., a kinase or transcription factor).

  • E3 Ligase Ligand: Recruits E3 ubiquitin ligases (e.g., VHL or cereblon) to tag the target protein with ubiquitin.

  • Linker: Connects the two ligands, with spatial and chemical properties critical for ternary complex formation and degradation efficiency .

Azido-C1-PEG4-C3-NH2 serves as a versatile linker due to its PEG spacer, which balances flexibility and rigidity. The PEG4 length (~17.6 Å) optimally positions ligands for productive ubiquitination, as excessively short linkers impede ternary complex formation, while overly long linkers reduce binding affinity .

Mechanism of Action

  • Target Engagement: The PROTAC binds to the target protein via its ligand.

  • E3 Ligase Recruitment: The E3 ligase ligand attracts ubiquitination machinery.

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules to the target protein.

  • Proteasomal Degradation: Ubiquitinated proteins are recognized and degraded by the 26S proteasome .

In vitro studies demonstrate that PROTACs utilizing Azido-C1-PEG4-C3-NH2 achieve submicromolar degradation efficacy for targets such as BRD4 and estrogen receptor .

Synthetic Applications and Click Chemistry

Conjugation Strategies

The azide group in Azido-C1-PEG4-C3-NH2 participates in CuAAC reactions with alkyne-modified E3 ligase ligands (e.g., thalidomide or VHL ligands), forming stable 1,2,3-triazole linkages . For example:

Azido-C1-PEG4-C3-NH2+Alkyne-LigandCu(I)Triazole-Linked Conjugate\text{Azido-C1-PEG4-C3-NH}_2 + \text{Alkyne-Ligand} \xrightarrow{\text{Cu(I)}} \text{Triazole-Linked Conjugate}

This reaction proceeds with high regioselectivity and yield under mild conditions, preserving the integrity of sensitive biomolecules .

Comparative Analysis with Related PROTAC Linkers

Table 2: PROTAC Linkers and Their Properties

LinkerMolecular WeightPEG UnitsKey Features
Azido-C1-PEG4-C3-NH2290.364Azide terminus, amine group
Chloroacetamido-C-PEG3-C3-NHBoc396.913Chloroacetamide for thiol coupling
Biotin-PEG3-C3-NH2487.593Biotin for streptavidin binding

Azido-C1-PEG4-C3-NH2 distinguishes itself through its balance of moderate PEG length and dual functional groups, enabling diverse conjugation strategies without excessive molecular bulk .

Research Advancements and Future Directions

In Vitro Efficacy

PROTACs incorporating Azido-C1-PEG4-C3-NH2 have demonstrated potent degradation of oncoproteins such as BET family members and androgen receptor mutants in cancer cell lines . For example, ARV-110, a PROTAC in clinical trials for prostate cancer, employs a similar PEG-based linker to achieve nanomolar degradation activity.

Challenges and Innovations

  • Permeability: The PEG spacer may reduce cellular uptake; strategies like prodrug approaches or PEG masking are under investigation .

  • Linker Optimization: Computational modeling and structure-activity relationship (SAR) studies are refining linker length and composition for improved efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator